![molecular formula C22H21NO2 B2770705 N-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1396805-50-7](/img/structure/B2770705.png)
N-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
Synthesis Analysis
While specific synthesis methods for “N-(3-hydroxy-3-phenylpropyl)-[1,1’-biphenyl]-4-carboxamide” are not available, related compounds have been synthesized. For instance, a series of new 3-hydroxy-3-(2-oxoethyl)-1-(3-phenylpropyl) indolin-2-one derivatives were synthesized by knoevenagel condensation of N-phenylpropyl–5-substituted indole-2,3-diones with various acetophenones analogues .Molecular Structure Analysis
The molecular structure of the compound can be inferred from its components. The compound contains a phenylpropyl group, which is a fragment of the organic compound 3-Phenylpropanol . This compound has a molecular weight of 136.1910 and its IUPAC Standard InChI is InChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 .Scientific Research Applications
Synthesis and Biological Evaluation
A study on N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides revealed significant antibacterial and antimycobacterial activity, suggesting the potential of related compounds in the development of new antimicrobial agents. These compounds demonstrated activity against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, indicating their potential as leads for novel antimicrobial drugs (Goněc et al., 2015).
Pharmacophore Mapping and Antimicrobial Activity
The consensus-based pharmacophore mapping for N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, as explored in another study, highlighted their antimicrobial efficacy, particularly against methicillin-resistant Staphylococcus aureus isolates. This underscores the potential of N-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide related structures in combating antibiotic-resistant bacterial infections (Bąk et al., 2020).
Anticancer Research
Functionalized amino acid derivatives, including those structurally similar to N-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide, have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. This suggests the utility of these compounds in designing new anticancer agents, with some showing promising cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).
Antitrypanosomal Activity
Research on 3-hydroxynaphthalene-2-carboxanilides for their antitrypanosomal activity indicates that certain derivatives exhibit significant activity against Trypanosoma brucei brucei. This highlights the potential of compounds related to N-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide in the development of new treatments for trypanosomiasis, a neglected tropical disease (Kos et al., 2018).
Future Directions
Given the limited information available for “N-(3-hydroxy-3-phenylpropyl)-[1,1’-biphenyl]-4-carboxamide”, future research could focus on its synthesis, characterization, and evaluation of its potential biological activities. This could include antimicrobial and antioxidant activities, similar to related compounds .
properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c24-21(19-9-5-2-6-10-19)15-16-23-22(25)20-13-11-18(12-14-20)17-7-3-1-4-8-17/h1-14,21,24H,15-16H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZBTCPWADFZRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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